molecular formula C7H5BrO3 B049128 3-Bromo-2-hydroxybenzoic acid CAS No. 3883-95-2

3-Bromo-2-hydroxybenzoic acid

Cat. No. B049128
CAS RN: 3883-95-2
M. Wt: 217.02 g/mol
InChI Key: BHPSQWRVKOPSOQ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxybenzoic acid is a brominated derivative of salicylic acid, where a bromine atom is substituted at the 3rd position of the benzene ring. This compound is of interest due to its potential in organic synthesis and materials science.

Synthesis Analysis

The synthesis of bromo-dihydroxybenzoic acids, including derivatives similar to 3-Bromo-2-hydroxybenzoic acid, typically involves halogenation of dihydroxybenzoic acid precursors. For instance, Xu Dong-fang (2000) described the preparation of a bromo-dihydroxybenzoic acid from dihydroxybenzoic acid, indicating a method potentially adaptable for synthesizing 3-Bromo-2-hydroxybenzoic acid (Xu Dong-fang, 2000).

Molecular Structure Analysis

The molecular structure of brominated benzoic acids, including 3-Bromo-2-hydroxybenzoic acid, can be characterized by various spectroscopic techniques. For example, the crystal structure of a related compound, 2-bromoacetoxybenzoic acid, shows a close structural analogy to aspirin, with the bromine atom inducing specific electronic effects on the aromatic ring (P. Loll et al., 1996).

Chemical Reactions and Properties

Bromo-substituted benzoic acids participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, due to the presence of the bromine atom. For instance, Shinohara et al. (2014) described a synthesis route for 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction, highlighting the reactivity of such compounds in constructing complex molecular architectures (H. Shinohara et al., 2014).

Scientific Research Applications

Crystallography and Structural Chemistry

  • Summary of Application : 3-Bromo-2-hydroxybenzoic acid has been used in the study of crystal structures and hydrogen bonding .
  • Methods of Application : The compound was crystallized, and its structure was analyzed using X-ray crystallography . This involved the use of X-ray diffraction to determine the arrangement of atoms within the crystal.
  • Results or Outcomes : The study found that the molecule is almost planar, with the plane defined by the non-H atoms of the carboxyl group slightly twisted by 4.7 (4) to the mean plane of the phenyl ring . An intramolecular hydrogen bond connects the hydroxyl group bonded to C2 with the carboxyl group at C1 .

Pharmaceutical Chemistry

  • Summary of Application : 3-Bromo-2-hydroxybenzoic Acid is a potential intermediate formed in the synthesis of 3-[4-(2-Pyridylsulfamoyl)phenyl] Sulfasalazine .
  • Methods of Application : The compound is used in the synthesis of 7-bromobenzoxazolin-2-one, which is an intermediate in the synthesis of bifeprunox .
  • Results or Outcomes : Bifeprunox is an experimental drug for the treatment of psychiatric disorders such as schizophrenia .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSQWRVKOPSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334495
Record name 3-Bromo-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxybenzoic acid

CAS RN

3883-95-2
Record name 3-Bromosalicylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=3883-95-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
G Laus, V Kahlenberg, T Gelbrich… - Acta Crystallographica …, 2015 - scripts.iucr.org
Mutual carboxyl–carboxyl O—H⋯O hydrogen bonds link the molecules of the title compound, C7H5BrO3, into centrosymmetric dimers which display a central R22(8) ring motif. In …
Number of citations: 2 scripts.iucr.org
PA Suchetan, V Suneetha, S Naveen, NK Lokanath… - IUCrData, 2016 - scripts.iucr.org
… The crystal structure of an isomer of the title molecule, 3-bromo-2-hydroxybenzoic acid (II) has been reported recently (Laus et al., 2015 [Laus, G., Kahlenberg, V., Gelbrich, T., Nerdinger…
Number of citations: 1 scripts.iucr.org
R Morrison, JMA Al-Rawi, IG Jennings… - European journal of …, 2016 - Elsevier
… In this work the synthesis of 3-bromo-2-hydroxybenzoic acid 10 was improved and was used to synthesise 8-bromo-1,3-benzoxazine 11, 8-bromo-2-morpholino-1,3-benzoxazines 17 …
Number of citations: 38 www.sciencedirect.com
EGE Hawkins - Journal of Applied Chemistry, 1956 - Wiley Online Library
… 3-Bromo-2-hydroxybenzoic acid was prepared by the route of Meldrum & Shah' except that the intermediate 3-bromo-2-hydroxy-5-sulphobenzoic …
Number of citations: 4 onlinelibrary.wiley.com
D Ere, AT Ekubo - African Journal of Pure and Applied Chemistry, 2011 - academia.edu
… acid and 4amino-3-bromo-2-hydroxybenzoic acid as well as 4acetylamino-5-bromo-2-hydroxybenzoic acid and 4acetylamino-3-bromo-2-hydroxybenzoic acid. It was difficult to confirm …
Number of citations: 1 www.academia.edu
DB Harper, RL Wain - Annals of Applied Biology, 1971 - Wiley Online Library
The metabolism of certain 2,6‐disubstituted phenols that possess high auxin activity in the pea segment, pea curvature and tomato‐leaf epinasty tests, but are much less active in the …
Number of citations: 10 onlinelibrary.wiley.com
MC Rotger, A Costa, JM Saa - The Journal of Organic Chemistry, 1993 - ACS Publications
… 3-bromo-2-hydroxybenzoic acid by using an slightly modified version of the reported trimerization procedure.21 Finally, in an effort to learn on the synthetic utility of the above halogen-…
Number of citations: 11 pubs.acs.org
S Shrestha, BR Bhattarai, KH Lee, H Cho - Bioorganic & medicinal …, 2007 - Elsevier
A series of compounds containing one or two salicylic acid moieties were synthesized, and their efficacy to inhibit the phosphohydrolase activity of PTP1B examined. Some of the …
Number of citations: 66 www.sciencedirect.com
S Shrestha, BR Bhattarai, B Kafle, KH Lee… - Bioorganic & medicinal …, 2008 - Elsevier
Disalicylic acid derivatives with stilbene and bis-styrylbenzene skeleton were synthesized as PTP1B inhibitors. The most potent in this series exhibited a submicromolar IC 50 value. …
Number of citations: 22 www.sciencedirect.com
M Saifuzzaman - 2017 - opal.latrobe.edu.au
… The synthesis of 8-aryl, 8-aryl-6-chloro- and 6-aryl-2-morpholino-1,3-benzoxazines was facilitated by an improved synthesis of 3-bromo-2-hydroxybenzoic acid through desulphonation …
Number of citations: 0 opal.latrobe.edu.au

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